molecular formula C6H9ClN2S B2583171 3-Butyl-5-chloro-1,2,4-thiadiazole CAS No. 1221341-15-6

3-Butyl-5-chloro-1,2,4-thiadiazole

Cat. No.: B2583171
CAS No.: 1221341-15-6
M. Wt: 176.66
InChI Key: VFDBEEIQXDGHDO-UHFFFAOYSA-N
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Description

3-Butyl-5-chloro-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-chloro-1,2,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazide derivatives with chlorinating agents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is carried out under controlled conditions to ensure the formation of the desired thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiadiazole ring.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur and nitrogen atoms .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.

    Biology: Research has shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities.

    Medicine: The compound’s biological activity has led to studies on its potential use as a therapeutic agent.

    Industry: In the industrial sector, 3-Butyl-5-chloro-1,2,4-thiadiazole is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    3-Butyl-1,2,4-thiadiazole: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    5-Chloro-1,2,4-thiadiazole: Lacks the butyl group, which can influence its solubility and interaction with biological targets.

    3-Butyl-5-methyl-1,2,4-thiadiazole: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.

Uniqueness: 3-Butyl-5-chloro-1,2,4-thiadiazole is unique due to the presence of both a butyl group and a chlorine atom in its structureThe compound’s ability to undergo various chemical reactions and its significant biological activity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-butyl-5-chloro-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDBEEIQXDGHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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